NRX-0492

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

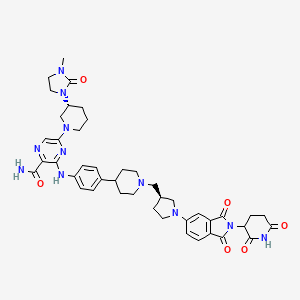

C43H51N11O6 |

|---|---|

分子量 |

817.9 g/mol |

IUPAC名 |

3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-[(3R)-3-(3-methyl-2-oxoimidazolidin-1-yl)piperidin-1-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C43H51N11O6/c1-49-19-20-53(43(49)60)31-3-2-15-52(25-31)35-22-45-37(38(44)56)39(47-35)46-29-6-4-27(5-7-29)28-13-16-50(17-14-28)23-26-12-18-51(24-26)30-8-9-32-33(21-30)42(59)54(41(32)58)34-10-11-36(55)48-40(34)57/h4-9,21-22,26,28,31,34H,2-3,10-20,23-25H2,1H3,(H2,44,56)(H,46,47)(H,48,55,57)/t26-,31+,34?/m0/s1 |

InChIキー |

WFDYOAWNEOGIPM-NJZOVTIDSA-N |

異性体SMILES |

CN1CCN(C1=O)[C@@H]2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)C[C@@H]6CCN(C6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C(=O)N |

正規SMILES |

CN1CCN(C1=O)C2CCCN(C2)C3=CN=C(C(=N3)NC4=CC=C(C=C4)C5CCN(CC5)CC6CCN(C6)C7=CC8=C(C=C7)C(=O)N(C8=O)C9CCC(=O)NC9=O)C(=O)N |

製品の起源 |

United States |

Foundational & Exploratory

NRX-0492: A Technical Guide to a Novel BTK Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of NRX-0492, a potent and selective Bruton's tyrosine kinase (BTK) degrader. This compound represents a promising therapeutic strategy for B-cell malignancies, including chronic lymphocytic leukemia (CLL), particularly in the context of resistance to conventional BTK inhibitors.

Core Mechanism of Action

This compound is a heterobifunctional molecule, also known as a proteolysis-targeting chimera (PROTAC). Its structure consists of a "hook" moiety that non-covalently binds to BTK and a "harness" that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2][3] This dual binding induces the formation of a ternary complex between BTK, this compound, and the CRBN E3 ligase complex.[3] The close proximity facilitated by this compound allows for the poly-ubiquitination of BTK, marking it for degradation by the proteasome.[1][3] This catalytic mechanism allows a single molecule of this compound to mediate the degradation of multiple BTK protein molecules.[3]

Notably, this compound is effective against both wild-type (WT) BTK and the C481S mutant, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[1][4] Its non-covalent binding mode circumvents the resistance mechanism of the C481S mutation.[1]

Furthermore, this compound, along with the clinical candidate NX-2127 which it represents pharmacologically, also induces the degradation of Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3), which are neosubstrates of the cereblon E3 ligase complex.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Binding Affinity of this compound

| Target | IC50 (nM) |

| Wild-Type BTK | 1.2[5] |

| C481S Mutant BTK | 2.7[5] |

| T474I Mutant BTK | 1.2[5] |

Table 2: In Vitro Degradation Efficacy of this compound

| Cell Line / Cell Type | Target | DC50 | DC90 |

| TMD8 cells | Wild-Type BTK | 0.1 nM[1][3] | 0.3 nM[1] |

| TMD8 cells | C481S Mutant BTK | 0.2 nM[1][3] | 0.5 nM[1] |

| Primary CLL cells | Wild-Type & C481 Mutant BTK | ≤0.2 nM[1][4][5][6] | ≤0.5 nM[1][4][5][6] |

Table 3: Pharmacodynamic Properties of this compound

| Parameter | Observation |

| Onset of Action | Rapid, with a mean half-life of BTK protein of 2.7 hours in CLL cells treated with 0.2 nM this compound.[7] |

| Sustained Effect | BTK degradation is sustained for at least 24 hours after drug washout, with minimal recovery by 96 hours.[1][4] |

| Efficacy Across Risk Groups | Equally effective in high-risk (deletion 17p) and standard-risk (deletion 13q only) CLL subtypes.[1][4][6] |

Experimental Protocols

BTK Fluorescence Resonance Energy Transfer (FRET) Competition Assay

This assay was utilized to determine the binding affinity of this compound to BTK.

-

Materials: Biotinylated full-length BTK (wild-type or mutant), terbium-conjugated streptavidin, and a fluorescently labeled tracer.

-

Procedure:

-

Dose titrations of this compound were incubated in a 20 µL reaction volume.

-

1 nM of biotinylated BTK (WT or mutant) was pre-incubated with 3 nM of terbium-conjugated streptavidin.

-

The BTK-streptavidin complex was then incubated with the dose titration of this compound.

-

A fluorescently labeled tracer that binds to BTK was added to the reaction.

-

The FRET signal, which is proportional to the amount of tracer bound to BTK, was measured.

-

The IC50 values were calculated based on the displacement of the tracer by this compound.[1]

-

In Vitro BTK Degradation Assay (Western Blot)

This method was used to quantify the degradation of BTK in cell lines.

-

Cell Line: TMD8 cells expressing either wild-type or C481S mutant BTK.

-

Procedure:

-

Cells were treated with increasing concentrations of this compound for 4 hours.

-

Following treatment, cells were lysed, and protein concentrations were determined.

-

Equal amounts of protein from each sample were separated by SDS-PAGE.

-

Proteins were transferred to a membrane and probed with antibodies specific for BTK and a loading control (e.g., GAPDH or actin).

-

The intensity of the protein bands was quantified to determine the extent of BTK degradation relative to the control.[1]

-

Homologous Time–Resolved Fluorescence (HTRF) for BTK Quantification

This assay was employed to assess the mechanism of BTK degradation.

-

Cell Line: TMD8 cells.

-

Procedure:

-

To confirm the role of the proteasome and E3 ligase, cells were pretreated for 1 hour with the proteasome inhibitor MG132 or the Neddylation activating enzyme inhibitor MLN4924.

-

Cells were then treated with this compound for 4 hours.

-

BTK levels were assessed using a total-BTK HTRF assay kit.

-

The HTRF signal, which is proportional to the amount of BTK, was measured to determine the impact of the inhibitors on this compound-mediated degradation.[1][4]

-

Patient-Derived Xenograft (PDX) Model

This in vivo model was used to evaluate the efficacy of orally administered this compound.

-

Model: Immunocompromised mice were engrafted with peripheral blood mononuclear cells (PBMCs) from patients with CLL.

-

Procedure:

-

Once CLL cell engraftment was confirmed, mice were treated with orally administered this compound.

-

BTK degradation in CLL cells from the blood and spleen was assessed at various time points.

-

The effect of this compound on CLL cell activation and proliferation in the blood and spleen was also evaluated.[1][8]

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. resources.revvity.com [resources.revvity.com]

NRX-0492: A Tool Compound for Elucidating the Mechanism of NX-2127, a Clinical-Stage BTK Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of NRX-0492, a pivotal tool compound instrumental in the development and characterization of NX-2127, a clinical-stage Bruton's tyrosine kinase (BTK) and immunomodulatory imide drug (IMiD) degrader. Understanding the properties and mechanisms of this compound is essential for researchers working with or developing related targeted protein degradation technologies.

Introduction: The Rise of BTK Degraders

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for B-cell malignancies.[1][2][3] While BTK inhibitors have transformed treatment landscapes, acquired resistance, often through mutations at the C481 residue, remains a significant clinical challenge.[2][4][5] Targeted protein degradation offers a novel strategy to overcome this resistance by eliminating the entire BTK protein.

NX-2127 is a first-in-class, orally bioavailable, dual-function molecule that induces the degradation of both BTK and the cereblon neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][6][7] This dual activity not only targets the primary oncogenic driver but also provides immunomodulatory effects.[1][7] this compound serves as a key preclinical tool compound, embodying the core pharmacological mechanisms of NX-2127.[4] It is a chimeric molecule that links a non-covalent BTK-binding moiety to a cereblon E3 ubiquitin ligase-recruiting harness, thereby inducing the ubiquitination and subsequent proteasomal degradation of BTK.[4][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its clinical counterpart, NX-2127, providing a comparative view of their biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Metric | Value (nM) | Reference |

| Wild-Type BTK | FRET Competition | IC50 | 1.2 | [4][5] |

| C481S Mutant BTK | FRET Competition | IC50 | 2.7 | [4][5] |

| T474I Mutant BTK | FRET Competition | IC50 | 1.2 | [4][5] |

| Cereblon (CRBN) | FRET Competition | IC50 | 9 | [4][5] |

Table 2: Cellular Degradation Activity of this compound

| Cell Line/Cell Type | Target | Metric | Value (nM) | Reference |

| TMD8 (WT BTK) | BTK Degradation | DC50 | 0.1 | [4][5] |

| TMD8 (WT BTK) | BTK Degradation | DC90 | 0.3 | [4][5] |

| TMD8 (C481S BTK) | BTK Degradation | DC50 | 0.2 | [4][5] |

| TMD8 (C481S BTK) | BTK Degradation | DC90 | 0.5 | [4][5] |

| Primary CLL Cells | BTK Degradation | DC50 | ≤0.2 | [4][9] |

| Primary CLL Cells | BTK Degradation | DC90 | ≤0.5 | [4][9] |

Table 3: Comparative Cellular Degradation Activity of NX-2127

| Cell Line | Target | Metric | Value (nM) | Reference |

| TMD8 | BTK Degradation | DC50 | 4.5 |

Signaling Pathways and Mechanism of Action

This compound and NX-2127 function as heterobifunctional degraders. One end of the molecule binds to BTK, while the other end recruits the E3 ubiquitin ligase cereblon (CRBN). This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome. This mechanism is effective against both wild-type and mutant forms of BTK. Additionally, by engaging cereblon, these compounds also lead to the degradation of the transcription factors IKZF1 and IKZF3, which provides an immunomodulatory effect.

Caption: Mechanism of BTK degradation by this compound/NX-2127.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

FRET-Based Competitive Binding Assay

This assay determines the binding affinity (IC50) of a compound to its target protein.

Protocol:

-

Reagents and Materials:

-

Recombinant full-length human BTK protein

-

Recombinant DDB1/CRBN protein complex

-

Fluorescently labeled tracer for BTK

-

Fluorescently labeled tracer for CRBN

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100)

-

384-well microplates

-

Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the BTK protein and the fluorescently labeled BTK tracer to the wells.

-

Add the serially diluted this compound or DMSO control to the wells.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the FRET signal using a compatible plate reader.

-

Repeat the procedure for the CRBN protein and its corresponding tracer.

-

Calculate the percent inhibition of the FRET signal at each concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Cellular BTK Degradation Assay (Western Blot)

This assay quantifies the degradation of BTK in cells treated with the degrader compound.

Protocol:

-

Cell Culture and Treatment:

-

Culture TMD8 cells (or other suitable B-cell lines) in appropriate media.

-

Seed the cells in 6-well plates at a density of 1-2 x 10^6 cells/mL.

-

Prepare a serial dilution of this compound in DMSO.

-

Treat the cells with the serially diluted this compound or DMSO control for a specified time (e.g., 4 hours).

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against BTK overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) for 1 hour at room temperature.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the BTK signal to the loading control.

-

Calculate the percentage of BTK degradation relative to the DMSO control.

-

Determine the DC50 and DC90 values by plotting the degradation percentage against the compound concentration.

-

Caption: Workflow for determining cellular BTK degradation.

Conclusion

This compound has been an indispensable tool in the preclinical validation of the BTK degradation strategy. Its characterization has provided a solid foundation for understanding the mechanism of action of NX-2127 and has paved the way for its clinical development. The data and protocols presented herein serve as a valuable resource for researchers in the field of targeted protein degradation and B-cell malignancy therapeutics. The successful translation of the principles established with this compound into the clinical candidate NX-2127 highlights the power of well-characterized tool compounds in modern drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Nurix Therapeutics Announces Publication in the Journal Science Identifying a New Class of BTK Mutations That Are Susceptible to NX-2127, a Novel BTK and IKZF1/3 Degrader | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 7. ascopubs.org [ascopubs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

NRX-0492: A Technical Guide to its Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRX-0492 is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to selectively degrade Bruton's tyrosine kinase (BTK).[1] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is a key driver of proliferation and survival in various B-cell malignancies, including chronic lymphocytic leukemia (CLL).[2][3][4] Unlike traditional small molecule inhibitors that block the kinase activity of a protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1][5][6] This novel mechanism of action offers a promising therapeutic strategy, particularly in overcoming resistance to conventional BTK inhibitors that can arise from mutations in the target protein.[2][3][7] This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its potency, and detailed experimental protocols.

Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a "hook" that binds to the target protein (BTK), a "harness" that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4][5][6] Specifically, this compound utilizes a noncovalent BTK-binding moiety and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase complex.[5][7]

The binding of this compound to both BTK and CRBN brings the two proteins into close proximity, forming a ternary complex.[6] This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome, leading to a significant reduction in total BTK protein levels within the cell.[1][5][7] This degradation-based approach is catalytic, meaning a single molecule of this compound can mediate the destruction of multiple BTK protein molecules.[6]

Quantitative Data

The potency of this compound has been characterized through various in vitro assays, demonstrating its high affinity for BTK and its efficient degradation-inducing activity.

| Parameter | Target | Value | Assay | Cell Line/System | Reference |

| IC₅₀ | Wild-type BTK | 1.2 nM | FRET Competition Assay | Recombinant Protein | [1][5][7] |

| C481S mutant BTK | 2.7 nM | FRET Competition Assay | Recombinant Protein | [1][5][7] | |

| T474I mutant BTK | 1.2 nM | FRET Competition Assay | Recombinant Protein | [1][5][7] | |

| Cereblon (CRBN) | 9 nM | FRET Competition Assay | Recombinant Protein | [5][7] | |

| DC₅₀ | Wild-type BTK | 0.1 nM | Western Blot | TMD8 cells | [5][7] |

| C481S mutant BTK | 0.2 nM | Western Blot | TMD8 cells | [5][7] | |

| Wild-type & C481 mutant BTK | ≤0.2 nM | Not Specified | Primary CLL cells | [1][3][5] | |

| DC₉₀ | Wild-type BTK | 0.3 nM | Western Blot | TMD8 cells | [5][7] |

| C481S mutant BTK | 0.5 nM | Western Blot | TMD8 cells | [5][7] | |

| Wild-type & C481 mutant BTK | ≤0.5 nM | Not Specified | Primary CLL cells | [1][3][5] | |

| ED₅₀ | BTK Degradation | 0.18 nM | Western Blot & Flow Cytometry | Primary CLL cells | [2][4] |

| ED₉₀ | BTK Degradation | 0.5 nM | Western Blot & Flow Cytometry | Primary CLL cells | [2][4] |

Signaling Pathways

This compound primarily impacts the B-cell receptor (BCR) signaling pathway by degrading BTK. This leads to the inhibition of downstream signaling cascades, including the NF-κB pathway, which are crucial for the survival and proliferation of malignant B-cells.[4][5] The degradation of BTK effectively abrogates the transduction of signals from the BCR, mimicking the effect of BTK kinase inhibitors but through a distinct and irreversible mechanism.[3][5]

Experimental Protocols

FRET Competition Assay for Binding Affinity

This protocol outlines the methodology to determine the binding affinity (IC₅₀) of this compound to BTK and its mutants, as well as to CRBN.

Methodology:

-

Reagent Preparation: Recombinant wild-type BTK, C481S mutant BTK, T474I mutant BTK, or CRBN protein is prepared in a suitable assay buffer. A fluorescently labeled ligand known to bind to the target protein is also prepared.

-

Compound Dilution: A serial dilution of this compound is prepared to test a range of concentrations.

-

Incubation: The recombinant protein and the fluorescent ligand are incubated together in the presence of varying concentrations of this compound or a vehicle control (DMSO). The mixture is incubated for a specified period (e.g., 1 hour) to allow binding to reach equilibrium.

-

FRET Measurement: The Förster Resonance Energy Transfer (FRET) signal is measured using a plate reader. The FRET signal is dependent on the proximity of the donor and acceptor fluorophores on the ligand and protein.

-

Data Analysis: The decrease in the FRET signal with increasing concentrations of this compound indicates displacement of the fluorescent ligand. The IC₅₀ value, the concentration of this compound that inhibits 50% of the fluorescent ligand binding, is calculated by fitting the data to a four-parameter nonlinear regression curve.[5]

Western Blot for Protein Degradation

This protocol details the steps to quantify the degradation of BTK in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: TMD8 cells (expressing wild-type or C481S mutant BTK) or primary CLL cells are cultured under standard conditions.[5][7] Cells are treated with increasing concentrations of this compound (e.g., 0.05-4 nM) for a specified time (e.g., 4 hours).[1] A vehicle control (DMSO) is included.

-

Cell Lysis: After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chemiluminescent substrate. The signal is detected using an imaging system.

-

Quantification and Analysis: The intensity of the BTK and loading control bands is quantified. The level of BTK is normalized to the loading control. The half-maximal degradation concentration (DC₅₀) and the concentration for 90% degradation (DC₉₀) are calculated using four-parameter nonlinear regression.[5][7]

Homologous Time-Resolved Fluorescence (HTRF) Assay for BTK Levels

This protocol describes a high-throughput method to quantify total BTK protein levels.

Methodology:

-

Cell Treatment: Cells are treated with this compound as described in the Western Blot protocol.

-

Cell Lysis: Cells are lysed according to the HTRF kit manufacturer's protocol.

-

Assay Procedure: The cell lysate is incubated with a pair of antibodies specific for BTK, one labeled with a donor fluorophore and the other with an acceptor fluorophore.

-

Signal Measurement: The HTRF signal is measured using a compatible plate reader. The signal is proportional to the amount of BTK protein present in the sample.

-

Data Analysis: The DC₅₀ and DC₉₀ values are calculated using four-parameter nonlinear regression analysis.[5][7]

In Vivo Activity

In patient-derived xenograft (PDX) models of CLL, orally administered this compound has demonstrated significant anti-tumor activity.[3][5][8] Treatment with this compound led to the degradation of BTK in vivo, which in turn inhibited the activation, proliferation, and expansion of CLL cells in both the blood and spleen.[5][8] Notably, this compound maintained its efficacy against primary C481S mutant CLL cells from a patient who had developed resistance to the covalent BTK inhibitor ibrutinib.[5]

Conclusion

This compound is a potent and selective degrader of both wild-type and clinically relevant mutant forms of BTK. Its unique mechanism of action, which involves hijacking the cell's natural protein disposal machinery, offers a powerful approach to eliminate the BTK protein entirely. The sub-nanomolar degradation potency and demonstrated in vivo efficacy highlight the potential of this compound as a promising therapeutic agent for B-cell malignancies, particularly in the context of acquired resistance to conventional BTK inhibitors. Further clinical investigation of BTK degraders based on the pharmacological principles of this compound is warranted.[3][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

The Discovery and Synthesis of NRX-0492: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-0492 is a potent and orally active proteolysis-targeting chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK). As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, along with detailed experimental protocols for its characterization. Quantitative data are presented in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams.

Introduction to this compound

This compound is a heterobifunctional molecule that induces the degradation of both wild-type and C481S mutant BTK, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[1][] It functions by recruiting BTK to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][] This mode of action provides a promising therapeutic strategy to overcome acquired resistance to conventional BTK inhibitors.[1][] this compound is considered a tool compound that represents the pharmacological mechanisms of NX-2127, a clinical candidate with optimized drug-like properties.[1][]

Mechanism of Action

This compound operates through a PROTAC-mediated mechanism, which involves the formation of a ternary complex between the target protein (BTK), the PROTAC molecule (this compound), and an E3 ubiquitin ligase (CRBN).[3] This proximity induces the transfer of ubiquitin from the E2 conjugating enzyme to BTK, marking it for degradation by the 26S proteasome.[3] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BTK molecules.[3]

Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary, the molecule is comprised of three key components:[4]

-

A BTK-binding moiety ("hook"): BTK-IN-40 (HY-170324) that non-covalently binds to the kinase domain of BTK.[4]

-

An E3 ligase-recruiting moiety ("harness"): Thalidomide 5-fluoride (HY-W087383), which binds to the CRBN E3 ligase.[4]

-

A chemical linker: (3R)-3-Pyrrolidinemethanol (HY-60263) connects the "hook" and "harness".[4]

The general synthesis of such PROTACs involves multi-step organic chemistry procedures. Typically, the linker is first coupled to the E3 ligase ligand, followed by conjugation to the target protein-binding molecule. This often involves standard coupling reactions, such as amide bond formation or nucleophilic substitution, with appropriate protecting group strategies to ensure regioselectivity.

Quantitative Data

The efficacy and potency of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Degradation and Binding Affinity

| Parameter | Cell Line / Protein | Value | Reference |

| DC50 (Wild-Type BTK) | TMD8 | ≤ 0.2 nM | [4] |

| DC90 (Wild-Type BTK) | TMD8 | ≤ 0.5 nM | [4] |

| DC50 (C481S Mutant BTK) | TMD8 | 0.2 nM | [1] |

| DC90 (C481S Mutant BTK) | TMD8 | 0.5 nM | [1] |

| IC50 (Wild-Type BTK) | N/A | 1.2 nM | [4] |

| IC50 (C481S Mutant BTK) | N/A | 2.7 nM | [4] |

| IC50 (T474I Mutant BTK) | N/A | 1.2 nM | [4] |

DC50/DC90: Concentration required for 50%/90% degradation of the target protein. IC50: Concentration required for 50% inhibition of binding.

Table 2: In Vivo Efficacy

| Animal Model | Dosing | Effect | Reference |

| CLL Patient-Derived Xenograft (NSG mice) | 30 mg/kg (single or continuous oral dosing) | Induced BTK degradation in blood and spleen, reduced Ki67+/CD69+ cells, decreased splenic tumor burden. | [4] |

Experimental Protocols

BTK Degradation Assay (Western Blot)

This protocol describes the quantification of BTK protein levels in cell lines following treatment with this compound.

-

Cell Culture and Treatment:

-

Culture TMD8 cells (expressing wild-type or C481S mutant BTK) in appropriate media.

-

Treat cells with increasing concentrations of this compound (e.g., 0.05 nM to 4 nM) or DMSO as a vehicle control for 4 hours.[1]

-

-

Cell Lysis:

-

Harvest cells and lyse in radioimmunoprecipitation assay (RIPA) buffer.[5]

-

-

Protein Quantification:

-

Determine protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.[5]

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.[5]

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody against BTK (e.g., Cell Signaling Technology, #8547, 1:1000 dilution) overnight at 4°C.[5]

-

Incubate with a loading control antibody (e.g., GAPDH, Cell Signaling Technology, #5174, 1:3000 dilution).[5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5]

-

-

Detection and Analysis:

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a CLL PDX model.

-

Animal Model:

-

Use immunodeficient mice, such as NOD/SCID/IL2Rγ-/- (NSG) mice.[4]

-

-

Cell Inoculation:

-

Inject mice with primary CLL cells from patients. For example, 20 x 106 cells intraperitoneally and 40 x 106 cells intravenously.[5]

-

-

Drug Administration:

-

Monitoring and Analysis:

-

Monitor tumor burden by enumerating human CLL cells in peripheral blood via flow cytometry at specified time points.[5]

-

At the end of the study (e.g., day 22), euthanize the mice and harvest spleens.[5]

-

Prepare single-cell suspensions from the spleens and analyze by flow cytometry for CLL cell populations and activation markers (e.g., Ki67, CD69).[4]

-

Assess BTK degradation in cells isolated from blood and spleen using Western blot or flow cytometry.[4]

-

Signaling Pathway Inhibition

This compound-mediated degradation of BTK effectively inhibits downstream signaling pathways that are crucial for B-cell proliferation and survival, primarily the B-cell receptor (BCR) and NF-κB signaling pathways.[1][]

Conclusion

This compound is a highly potent BTK degrader that demonstrates significant promise as a therapeutic strategy, particularly in the context of resistance to covalent BTK inhibitors. Its ability to induce rapid and sustained degradation of both wild-type and mutant BTK at sub-nanomolar concentrations highlights the potential of targeted protein degradation as a powerful modality in oncology drug development. The experimental protocols and data presented herein provide a foundational guide for researchers and scientists working on the development of similar targeted protein degraders.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation of Wild-type vs. Mutant BTK by NRX-0492

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize NRX-0492, a targeted protein degrader of Bruton's tyrosine kinase (BTK). The focus is on the comparative degradation of wild-type (WT) BTK and its clinically relevant C481S mutant, a common mechanism of resistance to covalent BTK inhibitors.

Introduction to this compound and Targeted BTK Degradation

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target in various B-cell malignancies, including chronic lymphocytic leukemia (CLL)[1][2]. While covalent BTK inhibitors have transformed the treatment landscape, the emergence of resistance mutations, most notably at the C481 residue, limits their long-term efficacy.

This compound is a proteolysis-targeting chimera (PROTAC) designed to overcome this resistance. It is a heterobifunctional molecule that links a non-covalent BTK-binding moiety to a ligand for the E3 ubiquitin ligase cereblon (CRBN)[1][2]. This proximity induces the ubiquitination and subsequent proteasomal degradation of BTK, effectively eliminating the protein from the cell. This mechanism is distinct from traditional inhibition and offers the potential to eliminate both wild-type and mutant forms of the kinase.

Quantitative Analysis of BTK Degradation

This compound has demonstrated potent and efficient degradation of both wild-type and C481S mutant BTK in various preclinical models. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Degradation of BTK in TMD8 Cells

| Parameter | Wild-Type BTK | C481S Mutant BTK | Reference |

| DC50 | 0.1 nM | 0.2 nM | [1] |

| DC90 | 0.3 nM | 0.5 nM | [1] |

TMD8 is a B-cell lymphoma cell line. Cells were treated with this compound for 4 hours.

Table 2: In Vitro Degradation of BTK in Primary CLL Cells

| Parameter | Wild-Type and C481 Mutant BTK | Reference |

| DC50 | ≤0.2 nM | [1] |

| DC90 | ≤0.5 nM | [1] |

Data from primary CLL patient samples.

Table 3: Binding Affinity of this compound to BTK Variants

| BTK Variant | IC50 | Reference |

| Wild-Type | 1.2 nM | |

| C481S Mutant | 2.7 nM | |

| T474I Mutant | 1.2 nM |

Binding affinity was measured using a fluorescence resonance energy transfer (FRET) competition assay.

Mechanism of Action and Signaling Pathways

This compound-mediated degradation of BTK is dependent on the ubiquitin-proteasome system. The following diagrams illustrate the key pathways and experimental workflows.

Caption: this compound forms a ternary complex with BTK and the CRBN E3 ligase, leading to BTK ubiquitination and proteasomal degradation.

Caption: By degrading BTK, this compound effectively blocks downstream BCR signaling, inhibiting cell proliferation and survival.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound. These are based on published methodologies and standard laboratory practices.

Cell Culture

-

TMD8 Cell Line: TMD8 cells (wild-type and C481S knock-in) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Primary CLL Cells: Peripheral blood mononuclear cells (PBMCs) from CLL patients are isolated by Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 with 10% FBS and antibiotics.

Western Blotting for BTK Degradation

This protocol is for assessing the levels of BTK protein in cell lysates following treatment with this compound.

Caption: A stepwise workflow for determining protein degradation via Western blotting.

Materials:

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-BTK (e.g., Cell Signaling Technology, #8547, 1:1000 dilution)

-

Anti-GAPDH (e.g., Cell Signaling Technology, #5174, 1:3000 dilution) or Anti-Actin as a loading control

-

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 4 hours).

-

Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BTK) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imager.

-

Analysis: Quantify band intensities and normalize BTK levels to the loading control. Calculate DC50 and DC90 values.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competition Assay

This assay is used to determine the binding affinity of this compound to BTK.

Principle: A fluorescently labeled tracer that binds to the BTK active site is displaced by the unlabeled competitor (this compound), leading to a decrease in the FRET signal.

Materials:

-

Recombinant BTK protein (WT and mutants)

-

Europium-labeled anti-tag antibody (e.g., anti-GST)

-

Fluorescently labeled BTK tracer (Alexa Fluor 647-labeled)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound. Prepare a mixture of BTK protein and the anti-tag antibody.

-

Assay Plate Setup: Add the this compound dilutions to the microplate wells.

-

Reaction Initiation: Add the BTK/antibody mixture to the wells, followed by the fluorescent tracer.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the emission ratio and plot it against the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Cell Viability Assay

This assay measures the effect of this compound on the viability of CLL cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Opaque-walled multi-well plates

Procedure:

-

Cell Seeding: Seed TMD8 or primary CLL cells in opaque-walled 96-well plates.

-

Compound Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure luminescence using a plate reader.

-

Analysis: Normalize the results to vehicle-treated controls and calculate the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Conclusion

This compound is a potent degrader of both wild-type and C481S mutant BTK, operating through a cereblon-dependent, proteasomal mechanism. The sub-nanomolar degradation potency and sustained activity after drug washout highlight its potential as a therapeutic strategy to overcome acquired resistance to covalent BTK inhibitors in B-cell malignancies. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and other targeted protein degraders.

References

- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of NRX-0492: A Targeted Approach to Disrupting B-Cell Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The B-cell receptor (BCR) signaling pathway is a cornerstone of B-cell development, survival, and proliferation. Its dysregulation is a key driver in various B-cell malignancies, most notably Chronic Lymphocytic Leukemia (CLL). Bruton's tyrosine kinase (BTK), a critical downstream effector of the BCR, has emerged as a highly validated therapeutic target. While covalent BTK inhibitors like ibrutinib have revolutionized the treatment of these cancers, the emergence of resistance, often through mutations in the BTK gene (e.g., C481S), necessitates the development of novel therapeutic strategies. NRX-0492, a potent and selective degrader of BTK, represents a promising next-generation therapeutic modality. This technical guide provides an in-depth overview of the role of this compound in B-cell receptor signaling, its mechanism of action, and the key experimental findings that underscore its therapeutic potential.

Introduction to B-Cell Receptor Signaling and the Role of BTK

The B-cell receptor is a multimeric protein complex on the surface of B-lymphocytes that, upon antigen binding, initiates a signaling cascade crucial for B-cell activation.[1] This cascade involves the sequential activation of several intracellular tyrosine kinases. The signal is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD79a and CD79b subunits of the BCR by SRC family kinases like LYN.[1][2] This phosphorylation event creates docking sites for and activates spleen tyrosine kinase (SYK).[1] Activated SYK, in turn, phosphorylates and activates a number of downstream targets, including Bruton's tyrosine kinase (BTK).[1][3] BTK is a non-receptor tyrosine kinase that plays an indispensable role in propagating the BCR signal, leading to the activation of downstream pathways such as PLCγ2, MAPK/ERK, and NF-κB, which collectively promote B-cell proliferation, survival, and differentiation.[3] In malignant B-cells, constitutive activation of the BCR pathway, and therefore BTK, is a key driver of oncogenesis.[4][5]

This compound: A Heterobifunctional BTK Degrader

This compound is a proteolysis-targeting chimera (PROTAC), a novel class of therapeutic agents designed to induce the degradation of specific target proteins. It is a heterobifunctional molecule composed of three key components:

-

A high-affinity, non-covalent BTK-binding ligand ("hook"): This moiety specifically recognizes and binds to both wild-type and mutant forms of BTK.[6][7]

-

An E3 ubiquitin ligase-recruiting ligand ("harness"): this compound utilizes a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.[6]

-

A chemical linker: This component connects the BTK-binding and E3 ligase-recruiting moieties, facilitating the formation of a ternary complex between BTK and the CRBN E3 ligase.[2]

By bringing BTK into close proximity with the E3 ligase, this compound triggers the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[2][6] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules, leading to a profound and sustained suppression of BTK-dependent signaling.[2]

Quantitative Analysis of this compound Activity

The preclinical efficacy of this compound has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line / Condition | Value | Reference |

| DC₅₀ (BTK Degradation) | Primary CLL cells | ≤0.2 nM | [6][8] |

| TMD8 cells (Wild-Type BTK) | 0.1 nM | [6][8] | |

| TMD8 cells (C481S Mutant BTK) | 0.2 nM | [6][8] | |

| DC₉₀ (BTK Degradation) | Primary CLL cells | ≤0.5 nM | [6][8] |

| TMD8 cells (Wild-Type BTK) | 0.3 nM | [6][8] | |

| TMD8 cells (C481S Mutant BTK) | 0.5 nM | [6][8] | |

| IC₅₀ (Binding Affinity) | Wild-Type BTK | 1.2 nM | |

| C481S Mutant BTK | 2.7 nM | ||

| T474I Mutant BTK | 1.2 nM |

Table 1: In Vitro Potency of this compound. DC₅₀ and DC₉₀ represent the concentrations required to achieve 50% and 90% degradation of the target protein, respectively. IC₅₀ indicates the concentration for 50% inhibition of binding.

| Model | Treatment | Outcome | Reference |

| CLL Patient-Derived Xenograft (PDX) | This compound (30 mg/kg, oral) | Significant BTK degradation in blood and spleen | [6][9] |

| Inhibition of CLL cell activation and proliferation | [6] | ||

| Reduced splenic tumor burden | [9] | ||

| C481S Mutant CLL PDX | This compound | Maintained efficacy against ibrutinib-resistant cells | [6] |

Table 2: In Vivo Efficacy of this compound.

Impact on B-Cell Receptor Signaling Pathways

This compound effectively abrogates BCR-mediated signaling by eliminating BTK. This has been demonstrated through the analysis of downstream signaling events and gene expression changes.

-

Inhibition of Downstream Kinase Activation: Treatment with this compound strongly inhibits the anti-IgM-induced phosphorylation of ERK, a key component of the MAPK pathway downstream of BTK.[6][8]

-

Suppression of Pro-survival Transcriptional Programs: RNA sequencing of CLL cells treated with this compound revealed a significant downregulation of genes associated with BCR, NF-κB, and MYC signaling pathways, comparable to the effects of the BTK inhibitor ibrutinib.[6][8]

-

Reduction of Chemokine Secretion: this compound significantly reduces the secretion of chemokines CCL3 and CCL4 from CLL cells, both at baseline and following BCR stimulation.[6][8] These chemokines are important for the interaction of CLL cells with the tumor microenvironment.

The following diagrams illustrate the mechanism of action of this compound and its impact on the BCR signaling pathway.

Caption: Mechanism of this compound-mediated BTK degradation.

Caption: this compound blocks the BCR signaling pathway by degrading BTK.

Key Experimental Protocols

This section provides an overview of the methodologies used to evaluate the activity of this compound. These protocols are based on standard laboratory techniques and have been adapted with specific details from the primary literature on this compound.

Western Blotting for BTK Protein Levels

This protocol is used to quantify the degradation of BTK protein in response to this compound treatment.

Materials:

-

TMD8 or primary CLL cells

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-BTK, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at a density of 1 x 10⁶ cells/mL and treat with various concentrations of this compound or DMSO for the desired time (e.g., 4 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against BTK and β-actin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the BTK signal to the loading control (β-actin).

Cell Viability Assay

This protocol assesses the effect of this compound on the viability of cancer cells.

Materials:

-

CLL cells or other relevant B-cell lines

-

This compound

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

-

Luminometer or spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-50,000 cells per well.

-

Compound Treatment: Add serial dilutions of this compound or DMSO to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the luminescence or absorbance using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control wells and determine the EC₅₀ value.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol describes the use of an in vivo model to evaluate the anti-tumor activity of this compound.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID/IL2Rγ⁻/⁻)

-

Primary CLL cells from patients

-

This compound formulated for oral administration

-

Vehicle control

-

Flow cytometry antibodies (e.g., anti-human CD45, CD19, CD5, Ki67)

Procedure:

-

Cell Implantation: Inject primary CLL cells intravenously into immunodeficient mice.

-

Tumor Engraftment: Monitor the engraftment of CLL cells in the peripheral blood by flow cytometry.

-

Drug Administration: Once engraftment is established, randomize the mice into treatment and control groups. Administer this compound (e.g., 30 mg/kg) or vehicle orally, daily.

-

Monitoring: Monitor tumor burden in the peripheral blood periodically. At the end of the study, harvest spleens and other organs.

-

Analysis:

-

Quantify the percentage of human CLL cells (CD45⁺/CD19⁺/CD5⁺) in blood and spleen by flow cytometry.

-

Assess BTK protein levels in the isolated CLL cells by Western blotting or flow cytometry.

-

Measure the expression of proliferation markers (e.g., Ki67) in CLL cells.

-

Compare the tumor burden and BTK levels between the this compound-treated and vehicle-treated groups.

-

Chemokine Secretion Assay (ELISA)

This protocol measures the levels of CCL3 and CCL4 secreted by CLL cells.

Materials:

-

Primary CLL cells

-

This compound

-

DMSO

-

Anti-IgM antibody (for stimulation)

-

Cell culture medium

-

ELISA kits for human CCL3 and CCL4

Procedure:

-

Cell Culture and Treatment: Culture primary CLL cells in the presence of this compound or DMSO, with or without anti-IgM stimulation, for a specified time (e.g., 24 hours).

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

-

ELISA: Perform the ELISA for CCL3 and CCL4 on the collected supernatants according to the manufacturer's protocol.

-

Analysis: Quantify the concentrations of CCL3 and CCL4 and compare the levels between different treatment conditions.

Conclusion and Future Directions

This compound represents a significant advancement in the targeted therapy of B-cell malignancies. By inducing the degradation of BTK, it offers a distinct and potentially more durable mechanism of action compared to traditional inhibitors. Its ability to effectively degrade both wild-type and clinically relevant mutant forms of BTK addresses a key mechanism of acquired resistance to current therapies. The potent in vitro and in vivo activity, coupled with a favorable preclinical profile, strongly supports its continued development. Future research will focus on the clinical translation of BTK degraders, exploring their efficacy and safety in patients with CLL and other B-cell cancers, both as monotherapy and in combination with other anti-cancer agents. The principles underlying the design of this compound also hold promise for the development of degraders for other challenging oncology targets.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the initiation of B cell signaling through live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. High-level expression of the T-cell chemokines CCL3 and CCL4 by chronic lymphocytic leukemia B cells in nurselike cell cocultures and after BCR stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]

- 7. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro Reconstitution of B Cell Receptor Antigen Interactions to Evaluate Potential Vaccine Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Core Structural Components of NRX-0492 PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRX-0492 is a potent, orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[1] As a heterobifunctional molecule, this compound simultaneously binds to BTK and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system to selectively eliminate the BTK protein. This technical guide provides a detailed overview of the structural components of this compound, summarizing key quantitative data and outlining the experimental protocols used for its characterization.

Core Structural Components of this compound

The architecture of this compound is modular, consisting of three key moieties: a high-affinity ligand for the target protein (BTK), a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a chemical linker that connects these two functional ends.[2]

-

Target Protein Binder (Warhead): The component of this compound that binds to BTK is BTK-IN-40.[2] This ligand is designed to non-covalently bind to the kinase domain of both wild-type and mutant forms of BTK, a key feature for overcoming acquired resistance to covalent BTK inhibitors.

-

E3 Ligase Ligand (Harness): To recruit the cellular degradation machinery, this compound incorporates Thalidomide 5-fluoride as its E3 ligase ligand.[2] This moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4CRBN E3 ubiquitin ligase complex.

-

Linker: The warhead and the harness are connected by a (3R)-3-Pyrrolidinemethanol-based linker.[2] The nature and length of the linker are critical for optimal ternary complex formation between BTK and CRBN, which is a prerequisite for efficient ubiquitination and subsequent degradation of BTK.

Quantitative Data Summary

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key binding and degradation data.

Table 1: Binding Affinity of this compound

| Target Protein | Assay Type | IC50 (nM) |

| Wild-Type BTK | FRET Competition Assay | 1.2[3] |

| C481S Mutant BTK | FRET Competition Assay | 2.7[3] |

| T474I Mutant BTK | FRET Competition Assay | 1.2[3] |

| Cereblon (CRBN) | FRET Competition Assay | 9[3] |

Table 2: Degradation Potency of this compound in TMD8 Cells

| Parameter | Cell Line | Value (nM) |

| DC50 (Wild-Type BTK) | TMD8 | ≤ 0.2[2] |

| DC90 (Wild-Type BTK) | TMD8 | ≤ 0.5[2] |

| DC50 (C481S Mutant BTK) | TMD8 | ≤ 0.2[2] |

| DC90 (C481S Mutant BTK) | TMD8 | ≤ 0.5[2] |

Signaling Pathway and Mechanism of Action

This compound operates by inducing the proximity of BTK and the CRBN E3 ligase, leading to the ubiquitination and proteasomal degradation of BTK.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

BTK Degradation Assay (Western Blot)

This protocol is used to quantify the reduction in BTK protein levels in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: TMD8 cells, which endogenously express wild-type BTK, or engineered TMD8 cells expressing mutant BTK (e.g., C481S) are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading for electrophoresis.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (typically 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for BTK (e.g., Cell Signaling Technology, #8547, at a 1:1000 dilution).[3]

-

A primary antibody for a housekeeping protein, such as GAPDH (e.g., Cell Signaling Technology, #5174, at a 1:3000 dilution), is used as a loading control.[3]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.

-

The band intensities are quantified using densitometry software (e.g., ImageJ).

-

BTK protein levels are normalized to the corresponding GAPDH levels for each sample.

-

The percentage of BTK degradation is calculated relative to the vehicle-treated control. DC50 and DC90 values are determined by fitting the dose-response data to a nonlinear regression curve.

-

Binding Affinity Determination (FRET Competition Assay)

This assay is employed to determine the binding affinity (IC50) of this compound to its target protein (BTK) and the E3 ligase (CRBN).

Methodology:

-

Reagents:

-

Biotinylated full-length BTK protein (wild-type or mutant).

-

Recombinant CRBN protein.

-

A fluorescently labeled probe that binds to the target protein (BTK or CRBN).

-

A FRET donor and acceptor pair (e.g., Europium cryptate-labeled streptavidin and a fluorescently tagged secondary antibody).

-

-

Assay Procedure:

-

A fixed concentration of the biotinylated target protein is incubated with a fluorescent probe in the presence of varying concentrations of this compound in a microplate.

-

The FRET donor (e.g., streptavidin-Europium) is added, which binds to the biotinylated target protein.

-

The FRET acceptor is added, which binds to the fluorescent probe.

-

When the probe is bound to the target protein, the donor and acceptor are in close proximity, resulting in a FRET signal.

-

This compound competes with the fluorescent probe for binding to the target protein. As the concentration of this compound increases, it displaces the probe, leading to a decrease in the FRET signal.

-

-

Data Analysis:

-

The FRET signal is measured using a plate reader capable of time-resolved fluorescence.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the control (no compound).

-

The IC50 value, the concentration of this compound that causes 50% inhibition of the FRET signal, is determined by fitting the dose-response data to a sigmoidal curve.

-

Experimental and Logical Workflows

The development and characterization of this compound follow a logical progression from initial design to in-depth biological evaluation.

Conclusion

This compound is a well-characterized BTK-degrading PROTAC with a clear structure-activity relationship. Its three-part design enables the effective recruitment of the E3 ligase CRBN to BTK, leading to potent and selective degradation of the target protein. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and drug development. The successful design and preclinical validation of this compound underscore the potential of the PROTAC modality to address challenges in oncology, including acquired drug resistance.

References

- 1. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of NRX-0492: A BTK Degrader for Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for NRX-0492, a novel Proteolysis Targeting Chimera (PROTAC) designed to degrade Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway implicated in the pathogenesis of Chronic Lymphocytic Leukemia (CLL).

Core Mechanism of Action

This compound is an orally bioavailable small molecule that functions as a BTK degrader. It is comprised of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN). This dual binding brings BTK into close proximity with the E3 ligase, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.[1][2] This mechanism of action is distinct from BTK inhibitors, as it eliminates the target protein rather than just blocking its enzymatic activity.

Signaling Pathway of this compound in Leukemia

The following diagram illustrates the mechanism of action of this compound in the context of the B-cell receptor signaling pathway.

Caption: Mechanism of this compound-mediated BTK degradation.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound in leukemia models.

Table 1: In Vitro Degradation of BTK

| Cell Line/Cell Type | BTK Status | DC50 (nM) | DC90 (nM) | Time Point |

| TMD8 | Wild-Type | ≤0.2 | ≤0.5 | 4 hours |

| TMD8 | C481S Mutant | ≤0.2 | ≤0.5 | 4 hours |

| Primary CLL Cells | Wild-Type | ≤0.2 | ≤0.5 | Not Specified |

| Primary CLL Cells | C481 Mutant | ≤0.2 | ≤0.5 | Not Specified |

DC50: Half-maximal degradation concentration; DC90: 90% degradation concentration. Data from[1][3][4]

Table 2: In Vitro Binding Affinity of this compound

| BTK Variant | IC50 (nM) |

| Wild-Type | 1.2 |

| C481S Mutant | 2.7 |

| T474I Mutant | 1.2 |

IC50: Half-maximal inhibitory concentration. Data from[3]

Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Model

| Animal Model | Treatment | Dosing | Outcome |

| NSG Mice with CLL PDX | This compound | 30 mg/kg, p.o. | BTK degradation in blood and spleen, reduced Ki67+/CD69+ cells, decreased splenic tumor burden.[3] |

NSG: NOD/SCID/IL2Rγ-/-; p.o.: oral administration.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

Western Blotting for BTK Degradation

Objective: To quantify the degradation of BTK protein in cell lines and primary CLL cells following treatment with this compound.

Protocol:

-

Cell Lysis: Treated and control cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BTK (e.g., rabbit anti-BTK). A loading control antibody (e.g., mouse anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: Densitometry analysis is performed to quantify the intensity of the BTK bands relative to the loading control.

Patient-Derived Xenograft (PDX) Model of CLL

Objective: To evaluate the in vivo efficacy of orally administered this compound in a clinically relevant animal model of CLL.

Protocol:

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patients with CLL.

-

Animal Model: Immunodeficient mice, such as NOD/SCID/IL2Rγ-/- (NSG) mice, are used as hosts.

-

Engraftment: A specified number of CLL patient PBMCs are injected into the mice, typically intravenously or intraperitoneally.

-

Treatment: Once engraftment is confirmed (e.g., by flow cytometry analysis of peripheral blood), mice are randomized into treatment and vehicle control groups. This compound is administered orally at a specified dose and schedule (e.g., 30 mg/kg daily).

-

Monitoring: Tumor burden is monitored by measuring the percentage of human CD19+CD5+ cells in the peripheral blood. Animal health and body weight are also monitored.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tissues such as spleen, bone marrow, and blood are collected for analysis of BTK degradation (by Western blot or flow cytometry), CLL cell proliferation (e.g., Ki67 staining), and tumor burden.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound using a patient-derived xenograft model.

Caption: Workflow for a patient-derived xenograft (PDX) study.

Summary and Future Directions

The preclinical data for this compound demonstrate its potential as a therapeutic agent for leukemia, particularly for CLL. Its ability to induce rapid and sustained degradation of both wild-type and mutant forms of BTK at nanomolar concentrations is a key advantage, especially in the context of acquired resistance to BTK inhibitors.[1][4][5] The in vivo data from PDX models further support its potential for clinical development, showing oral bioavailability and anti-tumor activity.[3][5]

Future research will likely focus on the long-term efficacy and safety of this compound in more complex preclinical models, as well as its potential in combination with other anti-leukemic agents. Clinical trials are currently underway to evaluate the safety and efficacy of BTK degraders in patients with B-cell malignancies.[1][4]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Method for Generating a Patient-Derived Xenograft Model of CLL | Springer Nature Experiments [experiments.springernature.com]

- 3. B-cell receptor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Method for Generating a Patient-Derived Xenograft Model of CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NRX-0492 in Patient-Derived Xenograft (PDX) Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NRX-0492 is a potent and selective Bruton's tyrosine kinase (BTK) degrader for oral administration.[1] It belongs to the class of molecules known as Proteolysis-Targeting Chimeras (PROTACs). This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of BTK, a critical component of the B-cell receptor (BCR) signaling pathway that is a key driver in various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[2][3][4] Notably, this compound is effective against both wild-type BTK and the C481S mutant, a common mutation that confers resistance to covalent BTK inhibitors like ibrutinib.[5][6] These application notes provide detailed protocols for the utilization of this compound in patient-derived xenograft (PDX) models, a valuable preclinical tool for evaluating therapeutic efficacy in a setting that closely mimics human tumors.[7][8]

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the E3 ubiquitin ligase, cereblon (CRBN).[5][9] This binding facilitates the formation of a ternary complex between BTK and the E3 ligase, leading to the polyubiquitination of BTK and its subsequent degradation by the proteasome.[9] This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple BTK protein molecules.[9]

Caption: Mechanism of this compound-mediated BTK protein degradation.

Signaling Pathway

This compound targets the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4] By degrading BTK, this compound effectively inhibits downstream signaling cascades, including the NF-κB pathway.[5]

Caption: Inhibition of the BCR signaling pathway by this compound.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Degradation and Binding Affinity of this compound

| Parameter | Cell Type/Target | Value | Reference |

| DC₅₀ | Primary CLL cells | ≤0.2 nM | [5][10] |

| DC₉₀ | Primary CLL cells | ≤0.5 nM | [5][10] |

| DC₅₀ | TMD8 cells (Wild-type BTK) | 0.1 nM | [5][10] |

| DC₉₀ | TMD8 cells (Wild-type BTK) | 0.3 nM | [5][10] |

| DC₅₀ | TMD8 cells (C481S mutant BTK) | 0.2 nM | [5][10] |

| DC₉₀ | TMD8 cells (C481S mutant BTK) | 0.5 nM | [5][10] |

| IC₅₀ | Wild-type BTK | 1.2 nM | [1] |

| IC₅₀ | C481S mutant BTK | 2.7 nM | [1] |

| IC₅₀ | T474I mutant BTK | 1.2 nM | [1] |

Table 2: In Vivo Efficacy of this compound in CLL PDX Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| NOD/SCID/IL2Rγ⁻/⁻ (NSG) mice | Single dose: 30 mg/kg, oral gavage | Induced BTK degradation in blood and spleen. | [1][5] |

| NOD/SCID/IL2Rγ⁻/⁻ (NSG) mice | Continuous dosing: 0.2 mg/mL in drinking water with 5% hydroxypropyl beta cyclodextrin | Inhibited activation and proliferation of CLL cells; Reduced splenic tumor burden. | [5] |

Experimental Protocols

Protocol 1: Establishment of CLL Patient-Derived Xenograft (PDX) Model

This protocol outlines the procedure for establishing a CLL PDX model in immunodeficient mice.[5][7][10]

Materials:

-

Primary CLL cells from patients (with informed consent)

-

RPMI-1640 medium with 10% heat-inactivated fetal bovine serum and 5% penicillin/streptomycin

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles (27G)

Procedure:

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples by Ficoll-Paque density gradient centrifugation. Thaw and culture primary CLL cells in complete RPMI-1640 medium for 24 hours before injection.[5][10]

-

Animal Preparation: Anesthetize NSG mice using a calibrated vaporizer.

-

Cell Implantation: Inject each mouse with 20 x 10⁶ CLL cells intraperitoneally and 40 x 10⁶ cells intravenously.[5][10]

-

Engraftment Monitoring: Starting three days after inoculation, enumerate human cells (CD45+) in the peripheral blood using flow cytometry to monitor engraftment.[5][10]

Protocol 2: In Vivo Efficacy Study of this compound in a CLL PDX Model

This protocol describes the administration of this compound to established CLL PDX models to evaluate its anti-tumor activity.

Materials:

-

Established CLL PDX mice

-

This compound

-

Vehicle (e.g., 5% hydroxypropyl beta cyclodextrin in drinking water for continuous dosing, or an appropriate vehicle for oral gavage)[5]

-

Oral gavage needles

-

Calipers

Procedure:

-